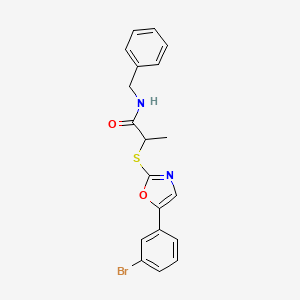

N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

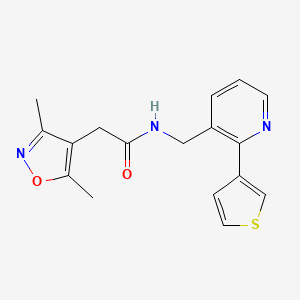

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .

Synthesis Analysis

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Researchers round the globe synthesize various oxazole derivatives and screen them for their various biological activities .Molecular Structure Analysis

Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Chemical Reactions Analysis

Various synthetic protocols of oxazolines based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Physical And Chemical Properties Analysis

Oxazole is a stable liquid at room temperature with a boiling point of 69 °C .Applications De Recherche Scientifique

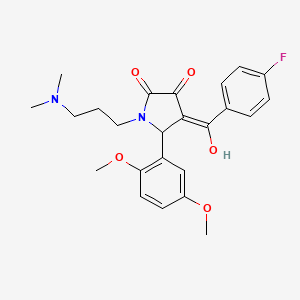

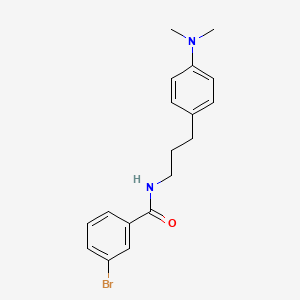

Antimicrobial Activity : A study by Evren, Yurttaş, and Yılmaz-Cankilic (2020) on N-(naphthalen-1-yl)propanamide derivatives, which share a structural similarity with the compound , found notable antimicrobial activities against various bacteria and fungi species. Specific compounds demonstrated significant antifungal and anti-Gram-positive bacterial activities (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Cytotoxic Activities : Dawbaa, Evren, Cantürk, and Yurttaş (2021) synthesized novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, revealing that some showed high cytotoxicity against human leukemia cells, indicating potential applications in cancer research (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

Antinociceptive Activity : Önkol, Şahin, Yıldırım, Erol, and Ito (2004) investigated (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives for their antinociceptive properties. Some derivatives were found to be more effective than standard pain relievers in various tests (Önkol, Şahin, Yıldırım, Erol, & Ito, 2004).

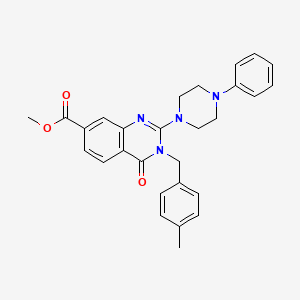

Antitumor Activity : Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab (2016) reported that certain 3-benzyl-substituted-4(3H)-quinazolinones exhibited significant antitumor activity, suggesting potential for development as cancer therapeutics (Al-Suwaidan et al., 2016).

MMP Inhibitors in Tissue Damage : Incerti, Crascí, Vicini, Aki, Yalcin, Ertan-Bolelli, Cardile, Graziano, & Panico (2018) synthesized compounds combining benzisothiazole and 4-thiazolidinone, exhibiting potential wound healing effects and anti-inflammatory properties by inhibiting matrix metalloproteinases (MMPs) (Incerti et al., 2018).

Tumor Hypoxia Markers : Li, Chu, Liu, & Wang (2005) synthesized nitroimidazole-based thioflavin-T derivatives, including N-[4-(benzothiazol-2-yl)phenyl]-3-(4-nitroimidazole-1-yl)propanamide, for use as tumor hypoxia markers in nuclear medicine (Li, Chu, Liu, & Wang, 2005).

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O2S/c1-13(18(23)21-11-14-6-3-2-4-7-14)25-19-22-12-17(24-19)15-8-5-9-16(20)10-15/h2-10,12-13H,11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAXESIMXHYBFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)SC2=NC=C(O2)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-((5-(3-bromophenyl)oxazol-2-yl)thio)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1-cyclopentyl-2-imino-8-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B2802291.png)

![Cis-6-Oxo-Octahydro-Pyrrolo[3,4-C]Pyridine-2-Carboxylicacidtert-Butylester](/img/structure/B2802292.png)

![Methyl 2-amino-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2802295.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2802303.png)

![Methyl (E)-4-oxo-4-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]but-2-enoate](/img/structure/B2802305.png)

![7-(2-methoxyphenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2802313.png)